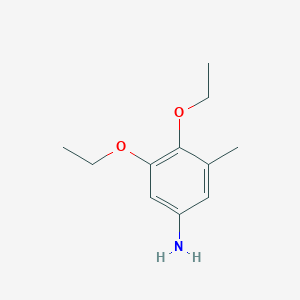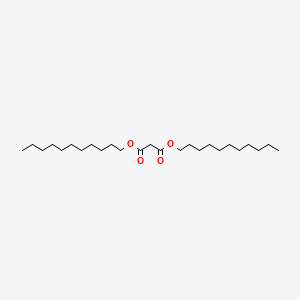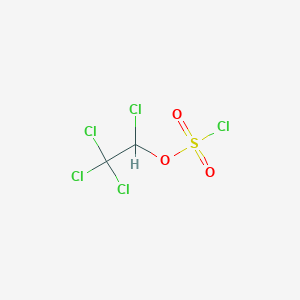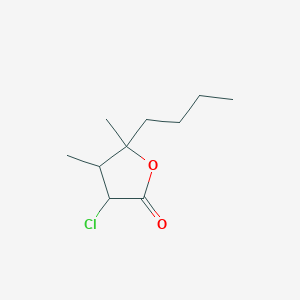
3,4-Diethoxy-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethoxy-5-methylaniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, featuring two ethoxy groups and one methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethoxy-5-methylaniline typically involves the following steps:
Nitration: The starting material, 3,4-diethoxytoluene, undergoes nitration to introduce a nitro group at the para position relative to the methyl group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
3,4-Diethoxy-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy and methyl groups direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amine derivatives.
Substitution: Halogenated or nitrated products depending on the reagents used.
科学的研究の応用
3,4-Diethoxy-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Diethoxy-5-methylaniline involves its interaction with specific molecular targets and pathways. The ethoxy and methyl groups influence its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyaniline: Similar structure but with methoxy groups instead of ethoxy groups.
3,5-Diethoxyaniline: Similar structure but with ethoxy groups at different positions.
4-Methoxyaniline: Contains a single methoxy group.
Uniqueness
3,4-Diethoxy-5-methylaniline is unique due to the specific positioning of its ethoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides distinct properties compared to other similar compounds.
特性
| 90257-70-8 | |
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
3,4-diethoxy-5-methylaniline |
InChI |
InChI=1S/C11H17NO2/c1-4-13-10-7-9(12)6-8(3)11(10)14-5-2/h6-7H,4-5,12H2,1-3H3 |
InChIキー |
PLURWFCAGZOLTG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)N)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)






![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
